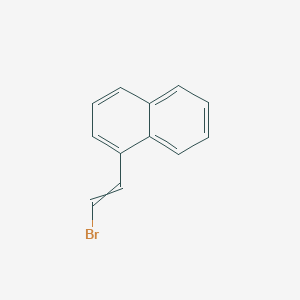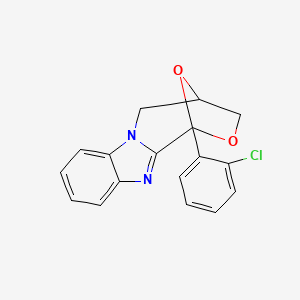
Hept-6-en-3-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hept-6-en-3-yn-2-ol is an organic compound characterized by the presence of both a double bond (ene) and a triple bond (yne) within its seven-carbon chain. This compound is of interest due to its unique structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hept-6-en-3-yn-2-ol can be synthesized through several methods. One common approach involves the use of pent-4-yn-1-ol as a starting material. The synthesis typically involves a four-step process, including the formation of intermediates and subsequent reactions to introduce the double and triple bonds .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include the use of palladium(II)-catalyzed Overman rearrangement and ruthenium(II)-catalyzed ring-closing enyne metathesis reactions .
Análisis De Reacciones Químicas
Types of Reactions
Hept-6-en-3-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, leading to different alcohols or alkanes.
Substitution: The hydroxyl group (-OH) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of alkyl halides or other substituted compounds.
Aplicaciones Científicas De Investigación
Hept-6-en-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Hept-6-en-3-yn-2-ol involves its ability to participate in various chemical reactions due to the presence of both double and triple bonds. These bonds allow the compound to interact with different molecular targets and pathways, leading to the formation of diverse products. The hydroxyl group (-OH) also plays a crucial role in its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Hept-2-en-6-yn-1-ol
- 6-Methyl-6-hepten-4-yn-2-ol
- 2,6-Dimethylhept-6-en-3-yn-2-ol
Uniqueness
This compound is unique due to its specific positioning of the double and triple bonds within the seven-carbon chain. This unique structure imparts distinct reactivity and properties compared to other similar compounds .
Propiedades
Número CAS |
81027-92-1 |
|---|---|
Fórmula molecular |
C7H10O |
Peso molecular |
110.15 g/mol |
Nombre IUPAC |
hept-6-en-3-yn-2-ol |
InChI |
InChI=1S/C7H10O/c1-3-4-5-6-7(2)8/h3,7-8H,1,4H2,2H3 |
Clave InChI |
VHQQQIOJZDBEGH-UHFFFAOYSA-N |
SMILES canónico |
CC(C#CCC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



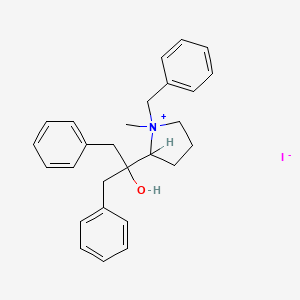
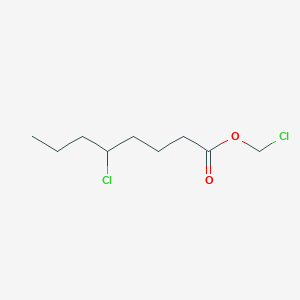
![3,9-Dibutoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B14431972.png)
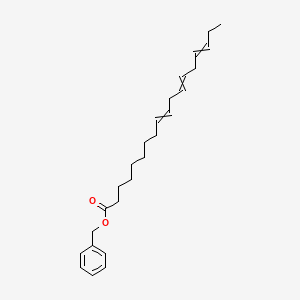
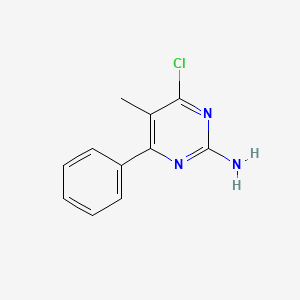
![N~2~,N~3~-Diphenylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide](/img/structure/B14431983.png)

![2-Propenamide, 3-(2-furanyl)-N-[(phenylamino)thioxomethyl]-](/img/structure/B14431991.png)
![2-[2-(1,4,5,6-Tetrahydropyrimidin-2-yl)ethyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B14431995.png)

